![molecular formula C20H19F5N4O4 B11933449 6-amino-5-{[(3S)-4,4-difluoro-1-{[4-(trifluoromethoxy)phenyl]acetyl}pyrrolidin-3-yl]oxy}-N-methylpyridine-3-carboxamide](/img/structure/B11933449.png)
6-amino-5-{[(3S)-4,4-difluoro-1-{[4-(trifluoromethoxy)phenyl]acetyl}pyrrolidin-3-yl]oxy}-N-methylpyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PF-06733804 is a potent inhibitor of tropomyosin receptor kinases (Trk), specifically targeting TrkA, TrkB, and TrkC receptors. It has shown significant anti-hyperalgesic effects in cell-based assays, making it a promising compound for pain management and other therapeutic applications .
Preparation Methods
The synthesis of PF-06733804 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the cyclization of specific precursors to form the core pyridinecarboxamide structure.
Functional group modifications: Introduction of functional groups such as amino, difluoro, and trifluoromethoxy groups through various chemical reactions.
Final assembly: Coupling of the modified intermediates to form the final compound, PF-06733804
Industrial production methods for PF-06733804 are not widely documented, but they likely involve optimization of the laboratory-scale synthesis for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
PF-06733804 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
PF-06733804 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of tropomyosin receptor kinases and their role in various biochemical pathways.
Biology: Investigated for its effects on cellular signaling pathways, particularly those involving Trk receptors.
Medicine: Explored for its potential therapeutic applications in pain management, neurodegenerative diseases, and cancer treatment due to its ability to inhibit Trk receptors
Mechanism of Action
PF-06733804 exerts its effects by inhibiting the activity of tropomyosin receptor kinases (TrkA, TrkB, and TrkC). These receptors are involved in various cellular processes, including cell survival, differentiation, and proliferation. By inhibiting these receptors, PF-06733804 can modulate signaling pathways that are critical for pain perception and other physiological responses .
The molecular targets of PF-06733804 include the ATP-binding sites of Trk receptors, where it competes with ATP, thereby preventing the phosphorylation and activation of these receptors. This inhibition disrupts downstream signaling pathways, leading to the observed biological effects .
Comparison with Similar Compounds
PF-06733804 is unique in its potent inhibition of all three Trk receptors (TrkA, TrkB, and TrkC) with low nanomolar IC50 values. Similar compounds include:
Larotrectinib: A selective inhibitor of TrkA, TrkB, and TrkC, used in the treatment of cancers with NTRK gene fusions.
Entrectinib: Another Trk inhibitor with activity against TrkA, TrkB, and TrkC, as well as ROS1 and ALK.
Selitrectinib: A next-generation Trk inhibitor designed to overcome resistance to first-generation Trk inhibitors .
PF-06733804 stands out due to its high potency and specificity for Trk receptors, making it a valuable tool for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H19F5N4O4 |
|---|---|
Molecular Weight |
474.4 g/mol |
IUPAC Name |
6-amino-5-[(3S)-4,4-difluoro-1-[2-[4-(trifluoromethoxy)phenyl]acetyl]pyrrolidin-3-yl]oxy-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C20H19F5N4O4/c1-27-18(31)12-7-14(17(26)28-8-12)32-15-9-29(10-19(15,21)22)16(30)6-11-2-4-13(5-3-11)33-20(23,24)25/h2-5,7-8,15H,6,9-10H2,1H3,(H2,26,28)(H,27,31)/t15-/m0/s1 |
InChI Key |
FTAFQADCGCSJAH-HNNXBMFYSA-N |
Isomeric SMILES |
CNC(=O)C1=CC(=C(N=C1)N)O[C@H]2CN(CC2(F)F)C(=O)CC3=CC=C(C=C3)OC(F)(F)F |
Canonical SMILES |
CNC(=O)C1=CC(=C(N=C1)N)OC2CN(CC2(F)F)C(=O)CC3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



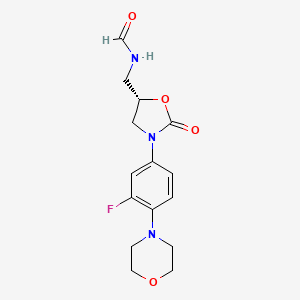


![3-[3-[5-(4-fluorophenyl)-1H-imidazol-2-yl]-1-(1-methylpyrazol-4-yl)-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]-5-methyl-1,2,4-oxadiazole](/img/structure/B11933404.png)

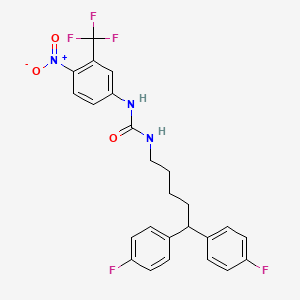
![2-[4-[Bis(2,4,6-trichlorobenzoyl)amino]-3-chlorophenyl]-1,3-dioxoisoindole-5-carboxylic acid](/img/structure/B11933429.png)
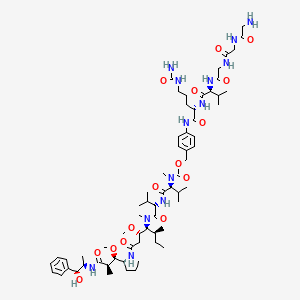
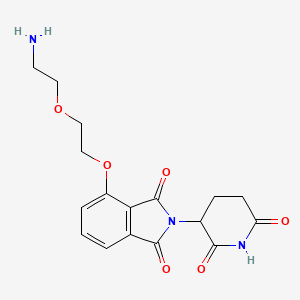
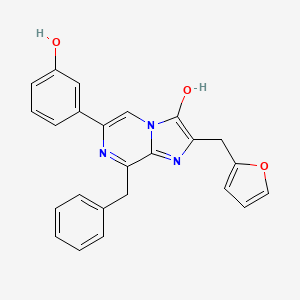
![6-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-4-fluoro-1-methyl-1'-(8-methyl-4-oxo-3,5,6,7-tetrahydropyrido[2,3-d]pyrimidin-2-yl)spiro[indole-3,4'-piperidine]-2-one](/img/structure/B11933452.png)
![N-[(3S,4R)-3-[4-(5-cyanothiophen-2-yl)phenyl]oxan-4-yl]propane-2-sulfonamide](/img/structure/B11933454.png)

